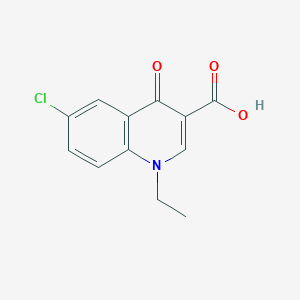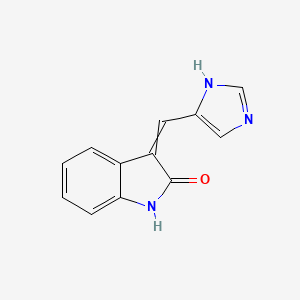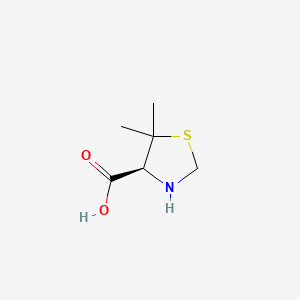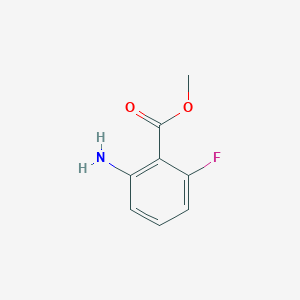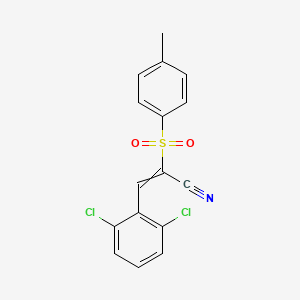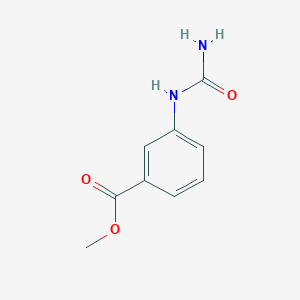![molecular formula C15H21NO3 B1364057 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436810-99-0](/img/structure/B1364057.png)
3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 263.33 and a molecular formula of C15H21NO3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic core and a carboxylic acid group. The structure also includes a 4-methylpiperidine-1-carbonyl group .Physical And Chemical Properties Analysis
The compound has a boiling point of 466.0±45.0 °C . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Synthesis
The compound has applications in the field of polymerization and material synthesis. For instance, it has been used in the production of homo- and copolymers containing repeating units derived from bicyclo[2.2.1]hept-5-ene derivatives, demonstrating its utility in the synthesis of novel polymeric materials (Reinmuth et al., 1996). Similarly, it has been employed in the creation of alicyclic polymers designed for 193 nm photoresist applications, showcasing its relevance in the field of photoresist material synthesis (Okoroanyanwu et al., 1998).
Chemical Reactions and Molecular Interactions
This compound is also significant in various chemical reactions and molecular interactions. It has been involved in reactions with cyclic amines, leading to the formation of amido acids and carboximides, which are further utilized in epoxidation processes (Kas’yan et al., 2006). Additionally, the compound plays a role in the preparation of transition metal complexes, which are crucial for understanding metal-organic interactions and their applications in catalysis (McCann et al., 1997).
Photoreactive Applications
In the realm of photoreactive applications, this compound has been used to create functional polymers with photoreactive arylamide groups. These polymers show significant changes in refractive index upon UV irradiation, indicating their potential in optical applications and surface functionalization (Griesser et al., 2009).
Biological Activity
Although not directly related to 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, closely related compounds have been studied for their biological activity. For instance, novel N-substituted amides of similar bicyclic structures have been screened for microbiological and pharmacological activities, suggesting potential biological applications of related compounds (Pachuta-Stec et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-4-6-16(7-5-9)14(17)12-10-2-3-11(8-10)13(12)15(18)19/h2-3,9-13H,4-8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUJHHHVHESEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386417 |
Source


|
| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
436810-99-0 |
Source


|
| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

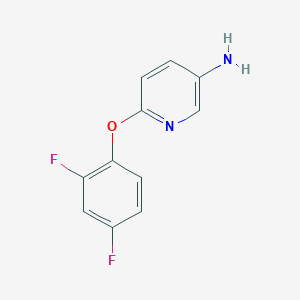
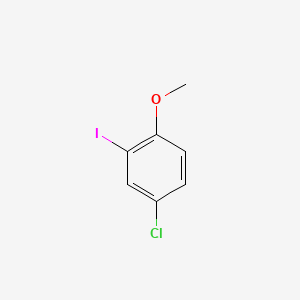
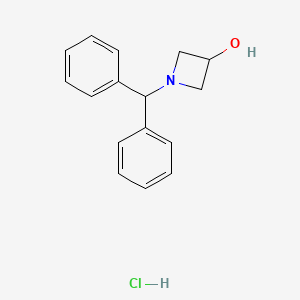
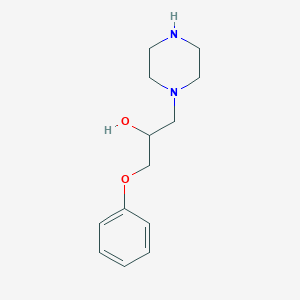
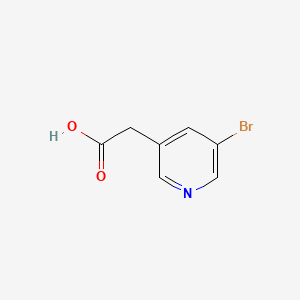
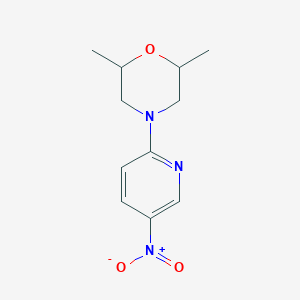
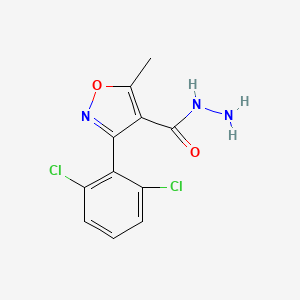
![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
